molecular formula C9H10F3N B13974559 1,1,1-trifluoro-N-(3-methylbenzyl)methanamine

1,1,1-trifluoro-N-(3-methylbenzyl)methanamine

Cat. No.: B13974559
M. Wt: 189.18 g/mol
InChI Key: MMQZWPNFSUPYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and benzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-methylbenzyl)methanamine typically involves the reaction of 3-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-methylbenzyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, where it can modulate the activity of specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine
  • 1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine
  • 1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine

Uniqueness

1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine is unique due to the presence of both trifluoromethyl and 3-methylbenzyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-methylphenyl)methyl]methanamine

InChI

InChI=1S/C9H10F3N/c1-7-3-2-4-8(5-7)6-13-9(10,11)12/h2-5,13H,6H2,1H3

InChI Key

MMQZWPNFSUPYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.